molecular formula C24H18F2N4O3 B2496612 N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide CAS No. 1251632-69-5

N-(3-fluorophenyl)-1-(2-((2-fluorophenyl)amino)-2-oxoethyl)-7-methyl-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxamide

Cat. No. B2496612
CAS RN: 1251632-69-5
M. Wt: 448.43
InChI Key: SNHZALPNGBJYSR-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of naphthyridine derivatives typically involves multistep chemical reactions, starting from basic aromatic compounds or nitriles. For example, 7-chloro-6-fluoro-1-(4-fluorophenyl)-4-oxo-1, 4-dihydro-1, 8-naphthyridine-3-carboxylic acid, a related compound, was synthesized through substitution and hydrolysis steps, showcasing the complexity and efficiency of methods used to create these compounds (Zhang et al., 2019).

Molecular Structure Analysis

The molecular structure of naphthyridine derivatives is characterized by the presence of one or more nitrogen atoms within the naphthyridine ring system, contributing to the compound's potential biological activities. Advanced techniques like NMR and MS are typically employed to confirm the structure of synthesized compounds, ensuring the presence of desired functional groups and the overall molecular framework.

Chemical Reactions and Properties

Naphthyridine derivatives undergo various chemical reactions, primarily influenced by substituents on the naphthyridine core. Their reactivity can be tailored for specific applications, such as antibacterial agents, by modifying substituents at strategic positions on the molecule to enhance biological activity and solubility (Egawa et al., 1984).

Scientific Research Applications

Antibacterial Agents

Research on naphthyridine derivatives has shown significant promise in the development of new antibacterial agents. For instance, pyridonecarboxylic acids, structurally related to naphthyridine derivatives, have demonstrated potent antibacterial activity. These compounds have been found to be more active than enoxacin in vitro and in vivo, suggesting their potential as advanced antibacterial agents (Egawa et al., 1984). Additionally, novel arylfluoronaphthyridine antibacterial agents have been synthesized, showing excellent in vitro potency and in vivo efficacy, highlighting the relevance of fluoro-substituted naphthyridine derivatives in combating bacterial infections (Chu et al., 1986).

Anticancer Research

Carboxamide derivatives of benzo[b][1,6]naphthyridin-(5H)ones have been investigated for their cytotoxic activity against various cancer cell lines. These studies have revealed potent cytotoxicity, with some derivatives demonstrating significant inhibitory effects against murine leukemia and lung carcinoma. This suggests the potential application of naphthyridine derivatives in cancer therapy (Deady et al., 2005).

Material Science

In the realm of materials science, naphthyridine derivatives have been explored for their potential applications in the synthesis of novel polyamides. These compounds exhibit good solubility in organic solvents, high thermal stability, and favorable mechanical properties, making them suitable for various advanced applications (Gutch, Banerjee, & Jaiswal, 2003).

properties

IUPAC Name

1-[2-(2-fluoroanilino)-2-oxoethyl]-N-(3-fluorophenyl)-7-methyl-4-oxo-1,8-naphthyridine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18F2N4O3/c1-14-9-10-17-22(32)18(24(33)28-16-6-4-5-15(25)11-16)12-30(23(17)27-14)13-21(31)29-20-8-3-2-7-19(20)26/h2-12H,13H2,1H3,(H,28,33)(H,29,31)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNHZALPNGBJYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NC3=CC=CC=C3F)C(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18F2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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